Benzenesulfonic acid, dodecyldimethyl-, sodium salt
Description
Chemical Identity: Benzenesulfonic acid, dodecyldimethyl-, sodium salt (CAS 28519-02-0), also termed disodium dodecyldiphenyl ether disulfonate, is an anionic surfactant with a dodecyl (C12) hydrophobic chain and dual sulfonate groups attached to a benzene ring. Its structure includes a sulfophenoxy linkage, enhancing solubility and surfactant efficiency .
Properties
CAS No. |
63428-97-7 |
|---|---|
Molecular Formula |
C20H33NaO3S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
sodium;4-dodecyl-2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/C20H34O3S.Na/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-16-20(24(21,22)23)18(3)17(19)2;/h15-16H,4-14H2,1-3H3,(H,21,22,23);/q;+1/p-1 |
InChI Key |
TZGWRTOSBWDHPO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=C(C=C1)S(=O)(=O)[O-])C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, dodecyldimethyl-, sodium salt is typically synthesized through the sulfonation of dodecylbenzene. The process involves the reaction of dodecylbenzene with sulfur trioxide (SO3) or fuming sulfuric acid (oleum) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous sulfonation of dodecylbenzene using sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Desulfonation at Elevated Temperatures
Heating the compound above 220°C induces desulfonation, cleaving the sulfonate group to regenerate the parent hydrocarbon and sulfuric acid :
The dimethyl substituent stabilizes the intermediate σ-complex, slightly lowering the desulfonation temperature compared to linear analogs .
Salt Metathesis with Divalent Cations
The sodium ion undergoes exchange with divalent cations (e.g., Ca²⁺, Mg²⁺) in aqueous solutions :
Applications:
Hydrolysis Under Acidic Conditions
In strongly acidic media, the sulfonate group is protonated, forming the free sulfonic acid :
Conditions:
-
pH < 2
-
Temperature: Ambient
Derivatization to Sulfonamides and Sulfonyl Chlorides
The sulfonate group can be converted into reactive intermediates:
a. Sulfonyl Chloride Formation
Treatment with phosphorus pentachloride (PCl₅) yields the sulfonyl chloride :
b. Sulfonamide Synthesis
Reaction with amines produces sulfonamides :
Environmental Degradation Pathways
The compound undergoes biodegradation via ω-oxidation of the alkyl chain, followed by cleavage of the sulfonate group :
| Step | Reaction | Enzyme Involved |
|---|---|---|
| ω-Oxidation | Terminal methyl group → carboxylic acid | Cytochrome P450 |
| Desulfonation | Sulfonate → sulfate + hydrocarbon | Sulfonatase |
Scientific Research Applications
Benzenesulfonic acid, dodecyldimethyl-, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of benzenesulfonic acid, dodecyldimethyl-, sodium salt is its ability to reduce surface tension, thereby enhancing the wetting and spreading properties of liquids. This is achieved through the alignment of the hydrophobic dodecyl chain with non-polar substances and the hydrophilic sulfonate group with water, facilitating the emulsification and solubilization of oils and fats .
Comparison with Similar Compounds
Alkyl Chain Length Variation: C12 vs. C14 Derivatives
Key Insight : Longer alkyl chains (e.g., C14) enhance hydrophobicity, improving surface activity but reducing solubility. Branching in C12 derivatives improves biodegradability compared to linear analogs .
Linear vs. Branched Alkyl Derivatives
| Property | Dodecyldimethyl (Branched) | Linear Alkyl Benzenesulfonate |
|---|---|---|
| Biodegradability | Higher | Lower |
| Toxicity (LC50, Fish) | >450 mg/L (96-hour) | 1.04 mg/L (96-hour) |
| Foaming Stability | Moderate | High |
Key Insight : Branched derivatives exhibit lower aquatic toxicity and better environmental profiles, while linear analogs provide stronger foaming but persist longer in ecosystems .
Functional Group Variations: Sulfophenoxy vs. Hydrotropic Sulfonates
Key Insight : Hydrotropes like xylenesulfonates enhance solubility of insoluble substances, whereas benzenesulfonates primarily act as surfactants .
Pharmaceutical Benzenesulfonate Salts
Key Insight : Pharmaceutical benzenesulfonates prioritize crystallinity and purity for drug stability, unlike industrial surfactants focused on cost and performance .
Market and Industrial Relevance
Q & A
Q. What innovations address its detection limits in trace environmental analysis?
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